molecular formula C11H8F3NO B1455297 (4-(Trifluoromethyl)quinolin-2-yl)methanol CAS No. 1116339-56-0

(4-(Trifluoromethyl)quinolin-2-yl)methanol

Cat. No.: B1455297
CAS No.: 1116339-56-0
M. Wt: 227.18 g/mol
InChI Key: RAISYORPYPURGD-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)quinolin-2-yl)methanol: is a fluorinated quinoline derivative. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.

Mechanism of Action

The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability .

The action of quinolines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (4-(trifluoromethyl)quinolin-2-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Trifluoromethyl)quinolin-2-yl)methanol can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in (4-(trifluoromethyl)quinolin-2-yl)methane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: (4-(Trifluoromethyl)quinolin-2-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[4-(trifluoromethyl)quinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAISYORPYPURGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705224
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-56-0
Record name 4-(Trifluoromethyl)-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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